molecular formula C18H18Cl2N6O B12177904 N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12177904
M. Wt: 405.3 g/mol
InChI Key: XMKLTHOEQZOHJR-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a triazolopyridazine core linked to a piperidine-3-carboxamide group and a 2,4-dichlorophenyl substituent. The triazolopyridazine moiety is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to kinase inhibition or receptor modulation due to its planar structure and hydrogen-bonding capabilities . The methyl group on the triazolo ring may optimize steric effects, while the piperidine-3-carboxamide could influence conformational stability and intermolecular interactions.

Properties

Molecular Formula

C18H18Cl2N6O

Molecular Weight

405.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H18Cl2N6O/c1-11-22-23-16-6-7-17(24-26(11)16)25-8-2-3-12(10-25)18(27)21-15-5-4-13(19)9-14(15)20/h4-7,9,12H,2-3,8,10H2,1H3,(H,21,27)

InChI Key

XMKLTHOEQZOHJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions, often involving amines and aldehydes.

    Coupling of the Carboxamide Group: The final step involves the coupling of the carboxamide group to the piperidine ring, typically using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with cellular signaling mechanisms.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Phenyl Substitution Triazolo Substitution Piperidine Position Molecular Weight (g/mol) Notes
Target Compound 2,4-dichloro 3-methyl 3-carboxamide Not reported Enhanced lipophilicity and π-π stacking
N-(3-Chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide 3-chloro 3-methyl 3-carboxamide ~428.3* Reduced steric bulk vs. dichloro
N-(4-Chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 4-chloro 3-isopropyl 4-carboxamide ~470.0* Increased steric hindrance
N-(3-Chloro-4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 3-chloro-4-methoxy 3-methyl 4-carboxamide ~473.9* Electron-donating methoxy group
N-(4-Chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide 4-chloro Furan-benzoyl hybrid 3-carboxamide 1002.64 Non-triazolopyridazine core

*Molecular weights estimated from analogous structures; exact values unavailable in evidence.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Analysis

Structural Variation Potential Impact on Properties
2,4-Dichlorophenyl vs. Monochloro Substitution Dichloro substitution likely increases lipophilicity and target affinity via π-π interactions .
Methyl (Target) vs. Isopropyl (Analog ) on Triazolo Ring Methyl minimizes steric hindrance, favoring binding pocket accommodation .
Piperidine-3-Carboxamide (Target) vs. 4-Carboxamide (Analogs ) Position 3 may confer distinct conformational preferences and hydrogen-bonding networks.
Methoxy Group in 3-Chloro-4-Methoxy Analog Introduces electron-donating effects, potentially altering metabolic stability or solubility.
Triazolopyridazine Core (Target) vs. Furan-Benzoyl Hybrid Core replacement drastically alters electronic profile and binding interactions.

Research Implications and Limitations

While the provided evidence lacks explicit biological data, structural comparisons suggest critical trends:

  • Steric Effects : Smaller substituents (e.g., methyl vs. isopropyl) on the triazolo ring could optimize target engagement .
  • Positional Isomerism : The carboxamide’s position on piperidine (3 vs. 4) may influence conformational stability, affecting selectivity .

Biological Activity

N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a triazolopyridazine moiety and a dichlorophenyl group. Its molecular formula is C16H15Cl2N5C_{16}H_{15}Cl_2N_5 with a molecular weight of approximately 344.20 g/mol. The presence of the triazole and pyridazine rings suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolopyridazine compounds exhibit significant antimicrobial properties. For instance, the compound MMV665917 (closely related to our target compound) demonstrated effective elimination of Cryptosporidium parvum in vitro, contrasting with traditional treatments that only inhibit replication without eradicating the parasite . This suggests that our target compound may possess similar or enhanced anti-parasitic effects.

Anticancer Potential

Triazole derivatives are recognized for their anticancer activities. Research has shown that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted the effectiveness of triazolethione derivatives against colon carcinoma cells, with IC50 values as low as 6.2 μM . Given the structural similarities, it is plausible that our compound could exhibit comparable anticancer activity.

The mechanism underlying the biological activity of triazolo compounds often involves interference with nucleic acid synthesis or modulation of enzyme activity. The triazole ring can act as a chelating agent for metal ions, potentially inhibiting metalloproteins crucial for cellular functions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural ComponentInfluence on Activity
Piperidine RingEnhances lipophilicity and bioavailability
Triazole MoietyCritical for interaction with biological targets
Dichlorophenyl GroupModulates electronic properties affecting receptor binding

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that compounds similar to this compound were effective against various strains of bacteria and protozoa. The compound exhibited an EC50 value of 0.58 μM against C. parvum, indicating strong potency in eliminating parasites compared to existing treatments .
  • Cancer Cell Line Studies : A comparative analysis of triazole derivatives revealed significant cytotoxicity against multiple cancer cell lines. The IC50 values ranged from 27.3 μM to 43.4 μM for breast cancer cells, suggesting that modifications in the structure can lead to enhanced therapeutic efficacy .

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